molecular formula C15H15F4N3O B10896995 1-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide

1-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10896995
M. Wt: 329.29 g/mol
InChI Key: HBXWGTURJKVXCM-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic compound characterized by its unique chemical structure. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1-ETHYL-N~4~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the pyrazole core: This is achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the ethyl group: This step involves the alkylation of the pyrazole core using ethyl halides in the presence of a base.

    Attachment of the fluorinated phenyl group: This is done via a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

    Carboxamide formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-ETHYL-N~4~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl ring, using nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, forming biaryl derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Scientific Research Applications

1-ETHYL-N~4~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide, given its ability to disrupt biological processes in pests and weeds.

    Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors or polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s fluorinated phenyl group and pyrazole core play crucial roles in binding to these targets, influencing their function and resulting in the desired biological effects.

Comparison with Similar Compounds

Similar compounds to 1-ETHYL-N~4~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE include other pyrazole derivatives with fluorinated phenyl groups. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

  • 1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE
  • N~4~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE

The uniqueness of 1-ETHYL-N~4~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H15F4N3O

Molecular Weight

329.29 g/mol

IUPAC Name

1-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C15H15F4N3O/c1-4-22-9(3)13(8(2)21-22)14(23)20-12-7-10(15(17,18)19)5-6-11(12)16/h5-7H,4H2,1-3H3,(H,20,23)

InChI Key

HBXWGTURJKVXCM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)C

Origin of Product

United States

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